molecular formula C8H12N4 B1270772 2-(Piperazin-1-yl)pyrazine CAS No. 34803-68-4

2-(Piperazin-1-yl)pyrazine

カタログ番号 B1270772
CAS番号: 34803-68-4
分子量: 164.21 g/mol
InChIキー: HCGFLVDMFDHYJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Piperazin-1-yl)pyrazine is a compound of interest in various fields of chemistry and pharmaceuticals due to its unique structure and potential biological activities. Its synthesis, molecular structure, chemical reactions, and properties have been widely studied, providing insights into its applications and functionalities.

Synthesis Analysis

The synthesis of 2-(Piperazin-1-yl)pyrazine derivatives has been explored through various methods, including the iodine-mediated one-pot reaction of N-alkyl piperazines, which offers a straightforward pathway to obtain these derivatives efficiently (Liu et al., 2017). Other approaches involve the use of piperazine as a catalyst or reactant to synthesize a wide range of functionalized compounds, highlighting its versatility in organic synthesis (Yousefi et al., 2018).

Molecular Structure Analysis

The molecular structure of 2-(Piperazin-1-yl)pyrazine and its derivatives has been examined, revealing intricate details about their conformation and stability. Studies such as the one by Churakov et al. (2006) have contributed to understanding the crystallographic properties of related compounds, laying the groundwork for further structural analysis (Churakov et al., 2006).

Chemical Reactions and Properties

2-(Piperazin-1-yl)pyrazine undergoes various chemical reactions, including genotoxicity studies which have shown its metabolism and bioactivation pathways, illustrating the compound’s reactivity and interaction with biological systems (Kalgutkar et al., 2007). Such studies are crucial for understanding the chemical behavior and potential risks associated with the compound.

科学的研究の応用

  • Pharmaceutical Science

    • Piperazine-containing drugs have been approved by the Food and Drug Administration . The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
    • The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
  • Anti-tubercular Agents

    • A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM .
  • Derivatization Reagent

    • 1-(2-Pyrimidyl)piperazine may be used for the following studies: As a derivatization reagent for the carboxyl groups on peptides . Carboxy group derivatization during the spectrophotometric analysis of phosphopeptides .
  • Anticancer Agents

    • The piperazine moiety demonstrates its achievement in numerous compounds as the fundamental focus for many anticancer agents . This success is definitely supported by approving the 2-oxopyrazine (Olaparib) and 2-aminopyrimidine (Imatinib, Abemaciclib, Palbociclib and Rociletinib) derivatives .
  • Anti-tubercular Agents

    • A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
  • Histone Deacetylase (HDAC) Inhibitors

    • A novel series of class-I selective HDAC inhibitors (HDACi) containing a 2-aminobenzamide moiety as a zinc-binding group connected with a central (piperazin-1-yl)pyrazine or (piperazin-1-yl)pyrimidine moiety were synthesized . These compounds were tested in vitro against human HDAC1, 2, 3, and 8 enzymes and compared to reference class I HDACi .

Safety And Hazards

The safety information available for 2-(Piperazin-1-yl)pyrazine indicates that it has hazard statements H302 and H314 . The compound should be handled with suitable protective clothing and contact with skin and eyes should be avoided .

将来の方向性

The future directions for 2-(Piperazin-1-yl)pyrazine could involve its use in the development of medications based on heterocyclic compounds . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were found to exhibit significant anti-tubercular activity . This suggests that 2-(Piperazin-1-yl)pyrazine and its derivatives could have potential applications in the treatment of tuberculosis .

特性

IUPAC Name

2-piperazin-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-2-11-8(7-10-1)12-5-3-9-4-6-12/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGFLVDMFDHYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188342
Record name 1-Piperazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-yl)pyrazine

CAS RN

34803-68-4
Record name 2-(1-Piperazinyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34803-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034803684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-piperazinylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.459
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3 g of piperazine, 1.04 ml of 2-chloropyrazine and 1.85 g of K2CO3 in 100 ml of EtOH is refluxed for 48 hours. The reaction mixture is concentrated under vacuum, the residue is taken up in water and basified to pH 10 by addition of 10% NaOH, and extracted with chloroform, the organic phase is washed with water and dried over Na2SO4, and the solvent is evaporated off under vacuum. 1.8 g of the expected product are obtained after crystallization from hexane.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step One
Name
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To piperazine (48.0 g) dissolved at 110° C. was added 2-chloropyrazine (5.0 ml) and the mixture was stirred at 150° C. for 2 hr. The reaction mixture was poured into an aqueous sodium hydroxide solution and extracted with chloroform. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated to give the title compound (6.4 g) as a brown oil.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperazin-1-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-(Piperazin-1-yl)pyrazine
Reactant of Route 3
Reactant of Route 3
2-(Piperazin-1-yl)pyrazine
Reactant of Route 4
Reactant of Route 4
2-(Piperazin-1-yl)pyrazine
Reactant of Route 5
2-(Piperazin-1-yl)pyrazine
Reactant of Route 6
2-(Piperazin-1-yl)pyrazine

Citations

For This Compound
11
Citations
R Liu, Y Wang, Y Weng, C Yao, Y Zhang, G Zhu, X He… - Synlett, 2017 - thieme-connect.com
An iodine-mediated one-pot reaction of N-alkyl piperazines is described for the first time. This transformation provides a straightforward and facile pathway to the synthesis of 2-(…
Number of citations: 4 www.thieme-connect.com
HH Chen, A Namil, B Severns, J Ward, C Kelly… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 2,3,6-pyrazine Rho Kinase inhibitors were optimized for in vivo activity for topical ocular dosing. Modifications of the 2-(piperazin-1-yl)pyrazine derivatives produced …
Number of citations: 15 www.sciencedirect.com
H Madhav, SA Abdel-Rahman, MA Hashmi… - European Journal of …, 2023 - Elsevier
Multi-target directed ligands (MTDLs) have recently attracted significant interest due to their exceptional effectiveness against multi-factorial Alzheimer's disease. The present work …
Number of citations: 4 www.sciencedirect.com
S Hussain, S Parveen, X Hao, S Zhang, W Wang… - European Journal of …, 2014 - Elsevier
Novel quinoxalinone derivatives were synthesized and tested for their inhibitory activity against aldose reductase. Among them, N1-acetate derivatives had significant activity in a range …
Number of citations: 114 www.sciencedirect.com
CC Cheng, X Huang, GW Shipps Jr… - ACS Medicinal …, 2010 - ACS Publications
Pyridine carboxamide-based inhibitors of the hepatitis C virus (HCV) NS5B polymerase were diversified and optimized to a variety of topologically related scaffolds. In particular, the 2-…
Number of citations: 24 pubs.acs.org
MM Butler, SL Waidyarachchi, J Shao, ST Nguyen… - Molecular …, 2022 - ASPET
Human and animal malaria parasites increase their host erythrocyte permeability to a broad range of solutes as mediated by parasite-associated ion channels. Molecular and …
Number of citations: 2 molpharm.aspetjournals.org
K Szczepańska, T Karcz, M Dichiara… - Journal of Medicinal …, 2023 - ACS Publications
In search of new dual-acting histamine H 3 /sigma-1 receptor ligands, we designed a series of compounds structurally based on highly active in vivo ligands previously studied and …
Number of citations: 1 pubs.acs.org
V Murugesh, AR Sahoo, M Achard, S Suresh - Heterocycles via Cross …, 2019 - Springer
The creation of carbon–carbon bonds for the construction or the post-functionalization of various N-heterocycles is one of the most active research areas in organic chemistry. Among …
Number of citations: 3 link.springer.com
YA Al-Soud, SO Al-Sawakhnah, RA Al-Qawasmeh… - 2023 - researchsquare.com
A new series of 4-nitroimidazole bearing substituted aryl piperazines 7-16, tetrazole 17 and 1, 3, 4-thiadiazole 18 derivatives was designed and synthesized. All derivatives were …
Number of citations: 0 www.researchsquare.com
KJ Cheng, CM Hsieh, K Nepali… - Journal of Medicinal …, 2020 - ACS Publications
The ocular drug discovery field has evidenced significant advancement in the past decade. The FDA approvals of Rhopressa, Vyzulta, and Roclatan for glaucoma, Brolucizumab for wet …
Number of citations: 49 pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。